molecular formula C19H20N2O3S B11419603 N-ethyl-N-[(2-hydroxy-6-methylquinolin-3-yl)methyl]benzenesulfonamide

N-ethyl-N-[(2-hydroxy-6-methylquinolin-3-yl)methyl]benzenesulfonamide

Cat. No.: B11419603
M. Wt: 356.4 g/mol
InChI Key: NYKOCMTYCNBHDW-UHFFFAOYSA-N
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Description

N-ethyl-N-[(2-hydroxy-6-methylquinolin-3-yl)methyl]benzenesulfonamide is a complex organic compound that combines the structural features of quinoline and benzenesulfonamide. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of both quinoline and sulfonamide moieties suggests it may exhibit unique biological activities and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-N-[(2-hydroxy-6-methylquinolin-3-yl)methyl]benzenesulfonamide typically involves multiple steps:

    Formation of the Quinoline Derivative: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Introduction of the Hydroxy and Methyl Groups: The hydroxy and methyl groups can be introduced via selective functionalization reactions. For instance, methylation can be achieved using methyl iodide in the presence of a base.

    Sulfonamide Formation: The benzenesulfonamide moiety is introduced by reacting the quinoline derivative with benzenesulfonyl chloride in the presence of a base like triethylamine.

    N-Ethylation: The final step involves the N-ethylation of the sulfonamide using ethyl iodide under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyquinoline moiety, forming quinone derivatives.

    Reduction: Reduction reactions can target the quinoline ring, potentially leading to dihydroquinoline derivatives.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-ethyl-N-[(2-hydroxy-6-methylquinolin-3-yl)methyl]benzenesulfonamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

Biologically, this compound may exhibit antimicrobial or anticancer properties due to the presence of the quinoline and sulfonamide groups, which are known for their biological activities. Research is ongoing to explore its potential as a therapeutic agent.

Medicine

In medicine, derivatives of this compound could be investigated for their potential as drugs. The quinoline moiety is a common feature in many pharmaceuticals, and the sulfonamide group is known for its antibacterial properties.

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as fluorescence or conductivity, due to the electronic characteristics of the quinoline ring.

Mechanism of Action

The mechanism of action of N-ethyl-N-[(2-hydroxy-6-methylquinolin-3-yl)methyl]benzenesulfonamide likely involves interactions with biological macromolecules such as proteins or DNA. The quinoline moiety can intercalate into DNA, disrupting its function, while the sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates.

Comparison with Similar Compounds

Similar Compounds

    N-ethyl-N-[(2-hydroxyquinolin-3-yl)methyl]benzenesulfonamide: Lacks the methyl group on the quinoline ring.

    N-ethyl-N-[(6-methylquinolin-3-yl)methyl]benzenesulfonamide: Lacks the hydroxy group on the quinoline ring.

    N-ethyl-N-[(2-hydroxy-6-methylquinolin-3-yl)methyl]toluenesulfonamide: Contains a toluenesulfonamide group instead of a benzenesulfonamide group.

Uniqueness

N-ethyl-N-[(2-hydroxy-6-methylquinolin-3-yl)methyl]benzenesulfonamide is unique due to the specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both hydroxy and methyl groups on the quinoline ring, along with the benzenesulfonamide moiety, makes it a versatile compound for various applications.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique features

Properties

Molecular Formula

C19H20N2O3S

Molecular Weight

356.4 g/mol

IUPAC Name

N-ethyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzenesulfonamide

InChI

InChI=1S/C19H20N2O3S/c1-3-21(25(23,24)17-7-5-4-6-8-17)13-16-12-15-11-14(2)9-10-18(15)20-19(16)22/h4-12H,3,13H2,1-2H3,(H,20,22)

InChI Key

NYKOCMTYCNBHDW-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1=CC2=C(C=CC(=C2)C)NC1=O)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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